Dyclonine Hydrochloride

Anesthesiology Airway Management Tetracaine

Dyclonine Hydrochloride is the evidence-based choice when lidocaine or tetracaine cannot suffice. Its unique piperidinopropiophenone structure—lacking ester/amide linkages—confers intrinsic bactericidal/fungicidal activity and multi-target pharmacology (ALDH2 IC50 35 µM, TRPV3 antagonism). RCT data prove superior mucosal anesthesia and hemodynamic stability in awake intubation vs. tetracaine, and superior tolerance during prolonged laryngoscopy. For cancer metabolism research, it uniquely enables synthetic lethality studies. Select dyclonine when protocol specificity, dual-action preservation, or target engagement beyond sodium channels is non-negotiable.

Molecular Formula C18H28ClNO2
Molecular Weight 325.9 g/mol
CAS No. 536-43-6
Cat. No. B1671001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDyclonine Hydrochloride
CAS536-43-6
SynonymsDyclonine Hydrochloride;  Dyclonine HCL;  Dyclone;  Dyclothane;  Tanaclone;  Sucrets;  Tanac; 
Molecular FormulaC18H28ClNO2
Molecular Weight325.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl
InChIInChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H
InChIKeyKNZADIMHVBBPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>48.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dyclonine Hydrochloride (CAS 536-43-6): A Structurally Unique, Multi-Target Topical Anesthetic for Mucosal Procedures and Beyond


Dyclonine Hydrochloride is a topical anesthetic belonging to the unclassified class of local anesthetics due to its lack of the traditional ester or amide linkage [1]. Its primary mechanism of action involves reversible binding to activated sodium channels on neuronal membranes, which decreases permeability to sodium ions and elevates the excitation threshold [2]. Beyond its classic anesthetic function, dyclonine exhibits multi-target pharmacology, including inhibition of Aldehyde Dehydrogenase 2 (ALDH2) and ALDH3A1 (IC50 values of 35 µM and 76 µM, respectively), antagonism of TRPV3 channels, and enhancement of mitochondrial function .

Why Dyclonine Hydrochloride is Not a Generic Substitute for Lidocaine or Tetracaine in Critical Procedures


Generic substitution among topical anesthetics is precluded by fundamental differences in chemical structure, pharmacological target profile, and clinical performance. Unlike amide-linked lidocaine or ester-linked tetracaine, dyclonine is unclassified and possesses a unique piperidinopropiophenone structure [1]. This structural divergence confers a distinct safety and efficacy profile, including intrinsic antimicrobial activity not found in lidocaine or tetracaine [2]. Crucially, head-to-head randomized controlled trials demonstrate that dyclonine mucilage provides superior mucosal anesthesia and more stable hemodynamics compared to tetracaine spray in awake intubation, and differs significantly in postoperative sore throat incidence compared to compound lidocaine cream [3]. Therefore, interchangeability cannot be assumed, and compound selection must be evidence-based for the specific clinical or research application.

Quantitative Differentiation of Dyclonine Hydrochloride: Direct Comparative Evidence for Scientific and Procurement Decision-Making


Superior Hemodynamic Stability and Faster Intubation vs. Tetracaine in Awake Endotracheal Intubation

In a prospective, randomized, assessor-blinded trial (n=60), oral dyclonine hydrochloride mucilage (Group N-AIC) was directly compared to the standard of care using oropharyngeal tetracaine spray (Group S-AIC) for topical anesthesia during awake endotracheal intubation [1]. Dyclonine resulted in significantly less elevation of mean arterial pressure (MAP) during the procedure, indicating superior hemodynamic stability. Total intubation time was significantly shorter with dyclonine (18.4 ± 2.86 seconds) than with tetracaine (22.3 ± 6.47 seconds). The incidence of post-extubation sore throat was also markedly lower in the dyclonine group (6.7%) compared to the tetracaine group (43.3%).

Anesthesiology Airway Management Tetracaine

Defined Superiority vs. Tetracaine Spray in Flexible Laryngoscopy for Longer Procedures

A large prospective, randomized controlled trial (n=932) compared a single use of oral dyclonine hydrochloride mucilage (ODHM) to three doses of tetracaine spray (TS) during electronic flexible laryngoscopy (EFL) [1]. While overall Visual Analogue Scale (VAS) scores for patient and doctor tolerance were higher for ODHM, a subgroup analysis revealed that for procedures lasting longer than 100 seconds, ODHM was superior to TS, as assessed by both patients and doctors. This indicates that dyclonine provides more effective and longer-lasting anesthesia, which is critical for complex or extended examinations.

Otorhinolaryngology Endoscopy Tetracaine

Unique Non-Ester/Amide Structure with Potent and Selective TRPV3 Antagonism

Dyclonine is chemically distinct from the two major classes of local anesthetics (esters and amides) as it contains neither an ester nor an amide linkage [1]. This structural feature contributes to its unique pharmacological profile, which includes being a potent and selective antagonist of the TRPV3 channel, a target not shared by common comparators like lidocaine or tetracaine [2]. While comparative potency data at sodium channels is available (e.g., tongue tip assay finding it among the most potent with tetracaine and lidocaine), the TRPV3 antagonism is a differentiating mechanism with potential implications for pain, itch, and inflammation.

Pharmacology Ion Channels TRPV3

Intrinsic Antimicrobial Activity Not Shared by Lidocaine or Tetracaine

Unlike lidocaine and tetracaine, dyclonine hydrochloride possesses intrinsic bactericidal and fungicidal activity [1]. This self-sterilizing property is a significant differentiator, especially in procedures involving repeated use of topical solutions or in environments where microbial contamination is a concern. The antimicrobial effect was shown to be considerably enhanced upon the addition of chlorobutanol, demonstrating a synergistic effect . This is a unique class-level feature not present in the comparator compounds.

Microbiology Antimicrobial Lidocaine

Potent ALDH2 Inhibition (IC50 35 µM) and Mitochondrial Function Enhancement: Unique Non-Anesthetic Targets

Beyond its local anesthetic properties, dyclonine is an orally bioavailable, covalent inhibitor of Aldehyde Dehydrogenase 2 (ALDH2) with an IC50 of 35 µM and ALDH3A1 with an IC50 of 76 µM . It also enhances neuronal mitochondrial function, potentiating respiration and providing protection against insults associated with neurodegenerative disorders . These activities are not shared by lidocaine or tetracaine at comparable concentrations, positioning dyclonine as a unique research tool for exploring metabolic and mitochondrial pathways in cancer and neurodegenerative diseases.

Cancer Research Neurodegeneration ALDH

Differential Postoperative Sore Throat Outcomes vs. Compound Lidocaine Cream

A randomized controlled trial (n=90) compared the effects of dyclonine mucilage and compound lidocaine cream as tracheal catheter lubricants on postoperative pharyngeal complications [1]. The study found that the incidence of postoperative sore throat (POST) at 1 and 6 hours after surgery was significantly lower in the lidocaine cream group compared to the dyclonine group (P = 0.015 and P = 0.012, respectively). Conversely, the incidence of pharyngeal foreign body sensation (FBS) at 1 hour post-op was significantly greater in the dyclonine group (P = 0.012). This provides specific, quantitative data for a side-by-side comparison where the choice of agent leads to a different and measurable outcome profile.

Anesthesiology Postoperative Care Lidocaine

Evidence-Based Application Scenarios for Procuring Dyclonine Hydrochloride


Awake Endotracheal Intubation: For Faster, Hemodynamically Stable Airway Management

Procurement of dyclonine hydrochloride is strongly supported for protocols involving awake endotracheal intubation. Direct comparative evidence demonstrates that a single administration of oral dyclonine hydrochloride mucilage leads to a significantly shorter intubation time (18.4 seconds vs. 22.3 seconds) and a drastically lower incidence of post-extubation sore throat (6.7% vs. 43.3%) compared to the standard of care with tetracaine spray . This application leverages dyclonine's superior mucosal anesthesia and more favorable hemodynamic profile, directly improving patient safety and procedural efficiency.

Electronic Flexible Laryngoscopy: The Preferred Anesthetic for Prolonged Examinations

For otorhinolaryngology suites, dyclonine hydrochloride is the evidence-based choice for electronic flexible laryngoscopy (EFL), particularly when examinations are expected to exceed 100 seconds. A large-scale trial (n=932) confirmed that oral dyclonine hydrochloride mucilage provides superior patient and doctor tolerance compared to three doses of tetracaine spray during these longer procedures . Selecting dyclonine for this specific scenario ensures optimal examination conditions and patient comfort during complex diagnostic evaluations.

Cancer Biology Research: A Multi-Target Chemical Probe for ALDH and Mitochondrial Pathways

Dyclonine hydrochloride is a critical procurement item for cancer research laboratories investigating metabolic vulnerabilities. Unlike lidocaine or tetracaine, it acts as a potent, covalent inhibitor of ALDH2 (IC50 35 µM) and ALDH3A1 (IC50 76 µM) and enhances mitochondrial function . This unique polypharmacology makes it a valuable tool for studies on drug resistance, cancer cell metabolism, and synthetic lethality strategies, as demonstrated in models of head and neck squamous cell carcinoma and multiple myeloma .

Topical Formulation Development: A Self-Sterilizing Anesthetic for Multi-Use Products

Formulation scientists should procure dyclonine hydrochloride when developing topical anesthetic products intended for multi-dose or multi-use applications. Its intrinsic bactericidal and fungicidal activity, a property absent in lidocaine and tetracaine, provides a dual-action benefit that can reduce reliance on preservatives and enhance product safety . This self-sterilizing action, which is further potentiated by chlorobutanol, offers a tangible advantage in the development of lozenges, sprays, and solutions for oral and mucosal use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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